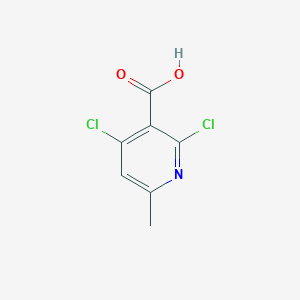

2,4-Dichloro-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVCELMLGDGMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356204 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-07-2 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2,4-Dichloro-6-methylnicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The document details a plausible synthetic pathway, experimental protocols, and the expected analytical characterization of the target molecule.

Introduction

Substituted nicotinic acid derivatives are a class of compounds that have garnered significant interest in medicinal and materials chemistry due to their diverse biological activities and versatile chemical properties. Among these, this compound (also known as 4,6-dichloro-2-methylpyridine-3-carboxylic acid) serves as a valuable building block for the synthesis of more complex molecules. Its dichlorinated pyridine ring offers multiple reactive sites for further functionalization, making it a crucial intermediate in the development of novel therapeutic agents and specialized chemicals. This guide outlines a robust synthetic route and the analytical methods required for its thorough characterization.

Synthesis Pathway

A logical and frequently employed strategy for the synthesis of chlorinated nicotinic acids involves the chlorination of a corresponding dihydroxy precursor, followed by the hydrolysis of an ester intermediate. This two-step approach is generally efficient and allows for the introduction of the chloro-substituents at the desired positions.

The proposed synthetic workflow for this compound is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate

This procedure is adapted from the general method for the chlorination of dihydroxynicotinates.

Materials:

-

Ethyl 2,4-dihydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2,4-dichloro-6-methylnicotinate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on the general hydrolysis of chloronicotinate esters.[1]

Materials:

-

Ethyl 2,4-dichloro-6-methylnicotinate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 2,4-dichloro-6-methylnicotinate in a mixture of ethanol and water in a round-bottom flask.[1]

-

Add a stoichiometric excess of sodium hydroxide to the solution.[1]

-

Heat the reaction mixture at approximately 60°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

After cooling to room temperature, remove the ethanol by distillation under reduced pressure.[1]

-

Wash the remaining aqueous residue with dichloromethane to remove any unreacted ester.[1]

-

Acidify the aqueous layer to a pH of 3-4 with dilute hydrochloric acid, which should precipitate the carboxylic acid.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the organic phase with a saturated brine solution and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield this compound as a solid.[1]

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained through various spectroscopic and analytical techniques. The expected data is summarized in the tables below.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| CAS Number | 693286-31-6 | [2] |

| Appearance | Expected to be a solid | |

| Purity | ≥98% | [2] |

Spectroscopic Data Interpretation

The following provides an interpretation of the expected spectroscopic data for this compound.

The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -CH₃ |

| ~ 7.5 | Singlet | 1H | Pyridine C5-H |

| ~ 11-13 | Broad Singlet | 1H | -COOH |

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20-25 | -CH₃ |

| ~ 120-155 | Aromatic carbons (C2, C3, C4, C5, C6) |

| ~ 165-170 | -COOH |

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~ 1550-1600 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~ 700-850 | Strong | C-Cl stretch |

Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| m/z | Interpretation |

| ~ 205, 207, 209 | [M]⁺ isotopic cluster for C₇H₅³⁵Cl₂NO₂ and its ³⁷Cl isotopologues |

| ~ 188, 190, 192 | [M-OH]⁺ |

| ~ 160, 162, 164 | [M-COOH]⁺ |

Logical Relationships in Characterization

The process of confirming the structure of the synthesized compound involves a logical workflow where each analytical technique provides a piece of the puzzle.

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is practical and relies on well-established chemical transformations. The comprehensive characterization data and workflows outlined herein will be invaluable for researchers and professionals in the fields of drug discovery and chemical development, ensuring the unambiguous identification and quality control of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2,4-Dichloro-6-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. The following sections present available data, outline detailed experimental protocols for property determination, and illustrate a generalized workflow for physicochemical characterization.

Core Physicochemical Properties

| Property | Value (Estimated or from Related Compounds) | Notes |

| Molecular Formula | C₇H₅Cl₂NO₂ | - |

| Molecular Weight | 206.03 g/mol | - |

| Melting Point | Not available. Related dichlorinated nicotinic acids have melting points in the range of 150-220 °C. | Experimental determination is highly recommended. |

| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | - |

| pKa | Not available. The pKa of nicotinic acid is 4.85. The chloro-substituents are expected to lower the pKa. | Experimental determination via potentiometric titration is necessary for an accurate value. |

| Aqueous Solubility | Sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the chlorinated pyridine ring is hydrophobic. Solubility is expected to be pH-dependent. |

| logP | Not available. A calculated logP for the related 4,6-dichloro-2-methylnicotinic acid is 2.39502.[1] | This value suggests moderate lipophilicity. Experimental verification is recommended. |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[2][3][4]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[5]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[6][7][8][9][10]

Protocol:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.[6] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6][7]

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical and reliable technique for determining the logP value.[11][12][13][14]

Protocol:

-

Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of a compound in water can be determined by the shake-flask method.[15][16][17][18]

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer solution of a specific pH in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Given the lack of specific information on the biological activity of this compound, a diagram of a known signaling pathway for related nicotinic acid analogs is presented for contextual understanding. Nicotinic acetylcholine receptors (nAChRs) are known targets for nicotinic acid derivatives and are involved in various intracellular signaling cascades.

This guide serves as a foundational resource for the physicochemical evaluation of this compound. The provided protocols and estimations are intended to guide experimental work, which is essential for obtaining accurate and reliable data for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. youtube.com [youtube.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. researchgate.net [researchgate.net]

2,4-Dichloro-6-methylnicotinic acid crystal structure analysis

In-depth Technical Guide on the Crystal Structure Analysis of 2,4-Dichloro-6-methylnicotinic Acid and its Congeners

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystal structure of this compound, a compound of interest in medicinal chemistry and drug development. A comprehensive search of crystallographic databases and scientific literature indicates that, to date, the specific crystal structure of this compound has not been experimentally determined and deposited. However, valuable structural insights can be gleaned from the analysis of closely related congeners. This document provides a detailed overview of the crystal structures of several analogous compounds, including 6-methylnicotinic acid and various chlorinated nicotinic acid derivatives. By presenting their crystallographic data, experimental protocols, and structural features, this guide offers a comparative framework to anticipate the solid-state properties of this compound, which is crucial for rational drug design and development.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in the pharmaceutical industry, exhibiting a wide range of biological activities. The substitution pattern on the pyridine ring significantly influences their physicochemical properties, including crystal packing, solubility, and receptor binding affinity. The target molecule, this compound, is a halogenated derivative with potential applications in drug discovery. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.

In the absence of direct experimental data for this compound, this guide focuses on a comparative analysis of its structurally similar counterparts. The presented data on related crystal structures will serve as a valuable resource for researchers, providing a basis for molecular modeling and predictions of the target compound's behavior.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for several compounds structurally related to this compound, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

| Parameter | Value |

| Empirical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.049 |

Data sourced from a study on methyl 6-methylnicotinate derivatives.[1]

Table 2: Crystal Data and Structure Refinement for a Chlorinated Nicotinic Acid Derivative (6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide)

| Parameter | Value |

| Empirical Formula | C₁₃H₈Cl₃N₃O |

| Formula Weight | 328.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6670 (9) |

| b (Å) | 12.202 (2) |

| c (Å) | 12.935 (3) |

| β (°) | 96.94 (3) |

| Volume (ų) | 730.0 (2) |

| Z | 2 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.086 |

This data is for a more complex derivative but provides insight into the crystal packing of chlorinated pyridine rings.[2]

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of the analyzed congeners provide a roadmap for future studies on this compound.

Synthesis and Crystallization

-

6-Methylnicotinic Acid: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of commercially purchased 6-methylnicotinic acid.[3]

-

6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide: This compound was synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and 6-chloronicotinic acid hydrazide in methanol. Crystals were formed by the gradual evaporation of the solvent at room temperature over five days.[2]

A proposed synthetic and crystallization workflow for this compound is depicted in the diagram below.

X-ray Diffraction Analysis

For the structural determination of the related compounds, single-crystal X-ray diffraction was the primary technique.[4][5]

-

Data Collection: A diffractometer equipped with a monochromatic X-ray source (typically Mo Kα radiation) is used to collect diffraction data from a single crystal at a controlled temperature (e.g., 293 K or 100 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

The logical relationship for structure determination is outlined in the following diagram.

References

Spectroscopic Profiling of 2,4-Dichloro-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-Dichloro-6-methylnicotinic acid, a key intermediate in various synthetic applications. In the absence of specific experimental data in publicly available literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups and related chemical structures. Furthermore, it details generalized experimental protocols for acquiring such data, offering a framework for the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding. |

| H-5 | 7.5 - 8.0 | Singlet | The sole aromatic proton is expected to appear as a singlet in the aromatic region. The exact shift is influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. |

| CH₃ | 2.5 - 2.8 | Singlet | The methyl protons will appear as a singlet, with their chemical shift influenced by the adjacent aromatic ring and its substituents. |

Predicted in CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group. |

| C-2 (C-Cl) | 150 - 155 | The carbon atom bonded to the chlorine at position 2 is expected to be significantly downfield. |

| C-3 (C-COOH) | 130 - 135 | The carbon to which the carboxylic acid is attached. |

| C-4 (C-Cl) | 145 - 150 | The carbon atom bonded to the chlorine at position 4. |

| C-5 | 125 - 130 | The carbon bearing the only aromatic proton. |

| C-6 (C-CH₃) | 155 - 160 | The carbon atom to which the methyl group is attached. |

| CH₃ | 20 - 25 | The methyl carbon will appear in the aliphatic region. |

Predicted in CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2][3] |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium | Stretching vibration of the C-H bond on the pyridine ring.[4] |

| C-H (Aliphatic) | 2850 - 3000 | Weak to Medium | Stretching vibrations of the C-H bonds in the methyl group. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring may slightly lower the frequency.[1][2][3] |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong | Stretching vibrations within the pyridine ring. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching of the C-O single bond.[1] |

| C-Cl | 600 - 800 | Medium to Strong | Carbon-chlorine stretching vibrations. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 205/207/209 | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). |

| [M-OH]⁺ | 188/190/192 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 160/162/164 | Loss of the entire carboxylic acid group (decarboxylation). |

| [M-Cl]⁺ | 170/172 | Loss of a chlorine atom. |

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is crucial, as nicotinic acid derivatives can have limited solubility. DMSO-d₆ is often a good choice for carboxylic acids.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Ionization (EI): For volatile compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is heated to promote vaporization and then ionized by a high-energy electron beam.

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation) and introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion.[5]

-

-

Data Acquisition:

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylnicotinic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-Dichloro-6-methylnicotinic acid in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. In light of this, this document provides a detailed framework for researchers to understand the probable solubility characteristics based on the principles of organic chemistry and to experimentally determine precise solubility values. It includes a qualitative assessment of expected solubility, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the solubility of substituted nicotinic acids.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. Its molecular structure, featuring a pyridine ring, two chlorine atoms, a methyl group, and a carboxylic acid moiety, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of both polar (carboxylic acid) and non-polar (dichlorinated aromatic ring, methyl group) features suggests a nuanced solubility profile. Understanding this profile is critical for its application in synthesis, purification, formulation, and various analytical procedures.

Qualitative Solubility Assessment

While quantitative data is not available, a qualitative assessment of the solubility of this compound can be inferred from its structural components and the general principles of solubility ("like dissolves like").

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, moderate solubility is expected in alcohols. However, the non-polar dichlorinated ring may limit high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity. Good solubility of this compound is anticipated in these solvents. Acetonitrile, being less polar, might show moderate solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the compound is expected to have very low solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents may offer some solubility due to the presence of chlorine atoms in both the solute and the solvent, but the carboxylic acid's polarity will likely limit miscibility.

Studies on related pyridine carboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, have shown that their solubility is significantly influenced by the solvent's polarity and hydrogen-bonding ability. For instance, nicotinic acid exhibits higher solubility in polar solvents like DMSO and ethanol compared to less polar solvents like acetonitrile and diethyl ether[1]. It is reasonable to expect a similar trend for this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not present in readily accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

General Experimental Workflow

The fundamental principle behind determining solubility is the preparation of a saturated solution at a specific temperature and the subsequent quantification of the dissolved solute.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Dichloro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermal stability and degradation of 2,4-Dichloro-6-methylnicotinic acid is limited. This guide synthesizes information from related chemical structures, including halogenated pyridines and nicotinic acid derivatives, to provide a comprehensive framework for its analysis. The experimental protocols described herein are standard methodologies for characterizing the stability of such compounds.

Executive Summary

This compound is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis. Understanding its thermal stability and degradation profile is critical for determining safe handling, storage, and processing conditions, as well as for identifying potential impurities that may arise during its lifecycle. This document outlines the predicted thermal behavior of this compound and provides detailed experimental protocols for its comprehensive stability assessment.

Hypothetical Thermal Stability and Degradation Profile

Based on the analysis of analogous structures, the thermal and chemical stability of this compound is expected to be governed by its key functional groups: the dichlorinated pyridine ring and the carboxylic acid moiety.

Expected Thermal Events:

-

Melting Point and Decomposition: A sharp melting point followed by decomposition at higher temperatures is anticipated. Halogenated pyridines often exhibit thermal stability, with decomposition onsets typically occurring above 200-250°C.

-

Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, a common degradation pathway for nicotinic acid and its derivatives, which would result in the formation of 2,4-dichloro-6-methylpyridine and carbon dioxide gas.[1][2] This may occur concurrently with melting or at higher temperatures.

-

Dehalogenation: At elevated temperatures, cleavage of the carbon-chlorine bonds may occur. Halogenated aromatic compounds are generally stable, but thermal stress can lead to dehalogenation.[3]

Potential Degradation Pathways under Forced Conditions:

-

Hydrolysis: The chlorine atoms at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic substitution, including hydrolysis. This can lead to the formation of hydroxy-substituted derivatives, such as 2-hydroxy-4-chloro-6-methylnicotinic acid or 4-hydroxy-2-chloro-6-methylnicotinic acid.

-

Oxidation: Oxidative conditions may lead to the formation of N-oxides or cleavage of the pyridine ring. The pyridine ring itself is relatively resistant to oxidation, but degradation can occur under strong oxidizing conditions.[4]

-

Photodegradation: Exposure to UV light may induce the degradation of halogenated aromatic compounds.[5] The primary photolytic degradation pathway is often dehalogenation through homolytic cleavage of the C-Cl bond.

Proposed Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Proposed degradation pathways for this compound.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined in Section 5.0.

Table 1: Thermal Analysis Data

| Analysis Type | Parameter | Result |

| TGA | Onset of Decomposition (°C) | |

| Temperature of 5% Weight Loss (°C) | ||

| Major Weight Loss Steps (%) | ||

| Residual Mass at 600°C (%) | ||

| DSC | Melting Point (°C) | |

| Enthalpy of Fusion (J/g) | ||

| Decomposition Exotherm/Endotherm (°C) |

Table 2: Forced Degradation Study Summary

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 80 | ||

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 h | 60 | ||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||

| Thermal | Dry Heat | 48 h | 105 | ||

| Photolytic | UV-A (320-400 nm) | 24 h | RT |

Experimental Protocols

A comprehensive assessment of the thermal stability and degradation profile requires a combination of thermoanalytical techniques and stress testing.

Experimental Workflow

The diagram below outlines a typical workflow for this analysis.

Caption: Experimental workflow for stability and degradation analysis.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the compound.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

-

Record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of major weight loss events.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or decomposition exotherms/endotherms.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify the melting endotherm and any other thermal events.

-

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the degradation pathways of the molecule. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from its degradation products.

-

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

-

-

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at 105°C in a calibrated oven.

-

Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. A dark control sample should be run in parallel.

-

Analysis of Degradation Products

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically used. The method should be capable of separating the parent peak from all degradation product peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of the major degradation products, the stressed samples should be analyzed by LC-MS. The mass-to-charge ratio of the degradation products can be used to propose their chemical structures.

Conclusion

References

The Synthetic Chemist's Guide to Substituted Nicotinic Acids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug development. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this critical class of compounds, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key synthetic pathways.

I. Classical Cyclization Strategies for Pyridine Ring Construction

The de novo synthesis of the pyridine ring remains a cornerstone of organic chemistry. Several named reactions provide powerful and versatile routes to polysubstituted pyridines, which can be adapted for the synthesis of nicotinic acid derivatives.

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[1] This method is particularly effective for producing symmetrically substituted pyridines.

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reactants: Benzaldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Ammonium acetate (1.2 eq.).

-

Solvent: Ethanol.

-

Procedure:

-

A mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is stirred at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Upon cooling, the 1,4-dihydropyridine product often precipitates and can be collected by filtration.

-

Aromatization: The isolated dihydropyridine is dissolved in acetic acid, and an oxidizing agent such as nitric acid, ceric ammonium nitrate, or manganese dioxide is added. The mixture is heated until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured into ice water and neutralized to precipitate the pyridine product, which is collected by filtration, washed, and dried.

-

B. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often unsymmetrical, pyridines.[3][4] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

The mechanism involves the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then cyclizes with ammonia (from ammonium acetate) and dehydrates to form the substituted pyridine.[3][5]

Experimental Protocol: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine

-

Preparation of N-Phenacylpyridinium Bromide:

-

Dissolve 2-bromoacetophenone (1.0 eq.) in a minimal amount of acetone.

-

Add pyridine (1.1 eq.) dropwise with stirring at room temperature.

-

Stir for 1-2 hours to allow the precipitate to form completely.

-

Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[4]

-

-

Pyridine Synthesis:

-

A mixture of the N-phenacylpyridinium bromide (1 eq.), an α,β-unsaturated ketone (e.g., chalcone, 1 eq.), and ammonium acetate (excess, ~10 eq.) in glacial acetic acid is heated to reflux for 4-8 hours.

-

After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

C. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynyl ketone.[1] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1][6] This method is particularly useful for accessing pyridines with a specific substitution pattern that may be difficult to obtain through other methods.[7]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Substituted Nicotinate Derivative

-

Reactants: β-Aminocrotonate (enamine, 1 eq.), Propargyl aldehyde or ketone (1 eq.).

-

Procedure:

-

The enamine and the ethynyl ketone are dissolved in a suitable solvent (e.g., toluene).

-

The mixture is heated to a temperature of 120-170 °C to facilitate the initial condensation and subsequent cyclodehydration. The reaction can be catalyzed by a Brønsted or Lewis acid to allow for lower reaction temperatures.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the substituted pyridine.[7]

-

D. Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridones, which are important precursors to other substituted pyridines, including nicotinic acid derivatives. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[8][9]

Experimental Protocol: Guareschi-Thorpe Synthesis of a 3-Cyano-2(1H)-pyridone

-

Reactants: Ethyl cyanoacetate (or cyanoacetamide), a 1,3-diketone (e.g., acetylacetone), and a nitrogen source/base (e.g., ammonium carbonate).

-

Solvent: Aqueous medium or an organic solvent like ethanol.

-

Procedure:

-

A mixture of the 1,3-dicarbonyl compound, the cyanoacetate/cyanoacetamide, and ammonium carbonate in an aqueous medium is heated.

-

The reaction progress is monitored by TLC.

-

The product often precipitates from the reaction mixture upon cooling.

-

The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[8]

-

II. Modern Methodologies: Functionalization of Pre-existing Pyridine Rings

In addition to de novo ring synthesis, the direct functionalization of pre-existing pyridine rings offers a powerful and often more convergent approach to substituted nicotinic acids.

A. Transition-Metal Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is widely used to introduce aryl or vinyl substituents onto a nicotinic acid scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

-

Reactants: 5-Bromonicotinic acid (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, 2-3 eq.).

-

Solvent: Degassed DMF or a mixture of 1,4-dioxane and water.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinic acid, the arylboronic acid, and the base.

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization.[10]

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This method is invaluable for the synthesis of amino-substituted nicotinic acids.

Experimental Protocol: Buchwald-Hartwig Amination of a Halonicotinic Acid Ester

-

Reactants: Halonicotinic acid ester (e.g., methyl 6-chloronicotinate, 1 eq.), Amine (1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃).

-

Solvent: Anhydrous, degassed toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the halonicotinic acid ester, the palladium precatalyst, the ligand, and the base in a dry reaction vessel.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography. The resulting ester can then be hydrolyzed to the corresponding nicotinic acid.

-

B. C-H Activation and Carboxylation

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Recent advances have enabled the direct carboxylation of pyridines to afford nicotinic acid derivatives.[14][15][16]

Experimental Protocol: Copper-Catalyzed C4-Selective Carboxylation of Pyridines with CO₂

-

Reactants: Substituted pyridine, Triphenylphosphine, Hexachloroethane.

-

Intermediate Formation (Phosphonium Salt): The pyridine is first converted to its corresponding pyridylphosphonium salt via a C-H phosphination reaction.

-

Carboxylation Step:

-

Catalyst system: CuCl (catalyst), TMEDA (ligand), ZnEt₂ (reductant).

-

Solvent: Dimethylacetamide (DMA).

-

Procedure:

-

The pyridylphosphonium salt is dissolved in DMA in a reaction vessel.

-

The catalyst, ligand, and reductant are added under an atmosphere of carbon dioxide (1 atm).

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the isonicotinic acid derivative is isolated and purified.[17]

-

-

III. Synthesis of Specifically Substituted Nicotinic Acids

The general methods described above can be applied to synthesize a wide range of substituted nicotinic acids. Below are protocols for some key derivatives.

Synthesis of 2-Chloro-5-methylnicotinic acid

2-Chloro-5-methylnicotinic acid is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Experimental Protocol:

-

Starting Material: Methyl 2-chloro-5-methylnicotinoate.

-

Reagents: Sodium hydroxide, Methanol, Hydrochloric acid.

-

Procedure:

-

To an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate in methanol, an aqueous solution of sodium hydroxide is added at a rate that maintains the temperature below 30 °C.

-

The mixture is stirred at room temperature for 1.5 hours.

-

The solvent is evaporated, and the residue is diluted with water.

-

The solution is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-methylnicotinic acid.[18]

-

Synthesis of 4-Aminonicotinic acid

4-Aminonicotinic acid is a key building block for various therapeutic agents.[19][20][21]

Experimental Protocol (from Isoquinoline):

-

Step 1: Oxidation of Isoquinoline: Isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.[22]

-

Step 2: Anhydride Formation: The resulting dicarboxylic acid is treated with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[22]

-

Step 3: Ammonolysis: The anhydride undergoes ammonolysis to form the corresponding phthalamic acid derivative.[22]

-

Step 4: Hofmann Rearrangement: The phthalamic acid derivative is subjected to a Hofmann rearrangement to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.[22]

Synthesis of 6-Chloronicotinic acid

6-Chloronicotinic acid is an important intermediate for neonicotinoid insecticides.[23]

Experimental Protocol (from 2-chloro-5-methylpyridine):

-

Reactants: 2-chloro-5-methylpyridine, Cobalt acetate (catalyst), Oxygen.

-

Solvent: Chlorobenzene.

-

Procedure:

-

A mixture of 2-chloro-5-methylpyridine and cobalt acetate in chlorobenzene is heated to 80 °C.

-

Oxygen is bubbled through the reaction mixture for 4 hours.

-

After cooling, the crude product is collected by filtration.

-

The crude product is purified by recrystallization from methanol to afford 6-chloronicotinic acid.[23][24]

-

IV. Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize the reaction conditions and yields for the synthesis of various substituted nicotinic acids, providing a basis for comparison between different methodologies.

Table 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Arylboronic Acids[10]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

Table 2: Synthesis of Specifically Substituted Nicotinic Acids

| Product | Starting Material | Key Reagents/Catalyst | Solvent | Yield (%) | Reference |

| 2-Chloro-5-methylnicotinic acid | Methyl 2-chloro-5-methylnicotinoate | NaOH, MeOH | Methanol/Water | High | [18] |

| 4-Aminonicotinic acid | Isoquinoline | HNO₃/H₂SO₄, Ac₂O, NH₃, Hofmann rearrangement | - | ~30 (overall) | [22] |

| 6-Chloronicotinic acid | 2-chloro-5-methylpyridine | Cobalt acetate, O₂ | Chlorobenzene | 79.7 | [23] |

| 2-Chloronicotinic acid | Nicotinic acid-N-oxide | POCl₃, Et₃N | POCl₃ | 65-70 | [25] |

V. Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Caption: Overview of synthetic strategies for substituted nicotinic acids.

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

This guide provides a foundational understanding of the key synthetic routes to substituted nicotinic acids. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data herein are intended to aid researchers in making informed decisions for the efficient synthesis of these vital chemical entities.

References

- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 9. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 18. prepchem.com [prepchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. chemimpex.com [chemimpex.com]

- 21. caymanchem.com [caymanchem.com]

- 22. researchgate.net [researchgate.net]

- 23. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 24. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 25. prepchem.com [prepchem.com]

The Genesis of a Generation: A Technical Guide to the Discovery and History of Chlorinated Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of chlorinated nicotinic acid derivatives, a class of compounds that has profoundly impacted both agriculture and neuroscience. From the revolutionary development of neonicotinoid insecticides to the potent analgesic properties of epibatidine, this document provides a comprehensive overview of the core science, including detailed experimental protocols, quantitative biological data, and a historical perspective on their evolution.

A Historical Overview: From Natural Leads to Synthetic Dominance

The story of chlorinated nicotinic acid derivatives is one of scientific innovation, building upon the understanding of natural alkaloids and their interaction with nicotinic acetylcholine receptors (nAChRs).

The journey began with nicotine, a natural insecticide used for centuries.[1] However, its high mammalian toxicity and environmental concerns limited its widespread agricultural use. This led researchers at Shell and Bayer in the 1980s to explore synthetic analogues with improved safety profiles and efficacy.[1]

A significant breakthrough came with the development of nithiazine in 1970 by Shell researchers, which demonstrated insecticidal activity by acting as a postsynaptic acetylcholine receptor agonist, similar to nicotine.[1] While not commercially viable due to its instability in sunlight, nithiazine served as a crucial lead compound.

In 1985, scientists at Bayer patented imidacloprid, the first commercially successful neonicotinoid insecticide.[1] This marked a new era in pest control, offering a novel mode of action with high selectivity for insects over vertebrates. The introduction of imidacloprid in the early 1990s was followed by the development of other chlorinated neonicotinoids, including acetamiprid, clothianidin, and thiacloprid, which solidified the dominance of this class in the global insecticide market.[1][2]

Concurrently, but in a different scientific pursuit, the discovery of epibatidine in 1992 from the skin of the Ecuadorian poison frog Epipedobates tricolor unveiled a potent analgesic with a chlorinated nicotinic acid core.[3] With an analgesic potency 200-400 times that of morphine, epibatidine opened new avenues for pain management research, although its high toxicity has limited its direct clinical use.[3] This has spurred the development of numerous analogues with improved therapeutic windows.

The following sections delve into the technical details of these discoveries, providing the data and protocols that underpin our current understanding of this important class of compounds.

Key Chlorinated Nicotinic Acid Derivatives: A Quantitative Comparison

The biological activity of chlorinated nicotinic acid derivatives is intrinsically linked to their chemical structure. This section presents quantitative data for key compounds, offering a clear comparison of their potency and selectivity.

Neonicotinoid Insecticides

The efficacy of neonicotinoid insecticides is typically quantified by their binding affinity (Ki or IC50) to insect nAChRs and their lethal dose (LD50) or lethal concentration (LC50) against target pests.

| Compound | Target Organism | Assay Type | Value | Unit | Reference |

| Imidacloprid | Myzus persicae (Green Peach Aphid) | Radioligand Binding ([³H]imidacloprid) | IC50: 1.2 | nM | [4] |

| Imidacloprid | Aphis gossypii (Cotton Aphid) | Topical Application | LD50: 0.024 | µg/g | [5] |

| Imidacloprid | Melipona scutellaris (Native Bee) | Topical Application (24h) | LD50: 2.41 | ng/bee | [6] |

| Imidacloprid | Melipona scutellaris (Native Bee) | Oral (24h) | LC50: 2.01 | ng a.i./µL | [6] |

| Thiacloprid | Myzus persicae | Radioligand Binding ([³H]imidacloprid) | IC50: 3.8 | nM | [7] |

| Thiacloprid | Aphis gossypii | Leaf Dip Bioassay | LC50: 0.18 | mg/L | [8] |

| Acetamiprid | Myzus persicae | Radioligand Binding ([³H]imidacloprid) | IC50: 2.1 | nM | [7] |

| Acetamiprid | Aphis gossypii | Leaf Dip Bioassay | LC50: 0.25 | mg/L | [8] |

| Clothianidin | Myzus persicae | Radioligand Binding ([³H]imidacloprid) | IC50: 0.7 | nM | [7] |

| Nitenpyram | Myzus persicae | Radioligand Binding ([³H]imidacloprid) | IC50: 23 | nM | [7] |

Epibatidine and its Analogues

The pharmacological activity of epibatidine and its derivatives is characterized by their binding affinity to various nAChR subtypes, which correlates with their analgesic and toxic effects.

| Compound | nAChR Subtype | Assay Type | Value (Ki) | Unit | Reference |

| (±)-Epibatidine | α4β2 | Radioligand Binding ([³H]cytisine) | 0.03 | nM | [9] |

| (±)-Epibatidine | α7 | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | 12 | nM | [10] |

| ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) | α4β2 | Radioligand Binding ([³H]cytisine) | 0.047 | nM | [10] |

| ABT-418 | α4β2 | Radioligand Binding ([³H]cytisine) | 1.1 | nM | [10] |

| 2-chloro-5-((S)-1-(2-fluoropyridin-5-yl)pyrrolidin-2-yl)pyridine | α4β2 | Radioligand Binding ([³H]cytisine) | 0.009 | nM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated nicotinic acid derivatives, enabling researchers to replicate and build upon these findings.

Synthesis Protocols

This protocol describes a common laboratory-scale synthesis of imidacloprid.

Materials:

-

2-Chloro-5-(chloromethyl)pyridine (CCMP)

-

N-Nitro-imidazolidin-2-imine (NII)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Isopropanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts using a Büchner funnel and wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from an isopropanol/water mixture to yield pure imidacloprid.

This protocol outlines a multi-step synthesis of racemic epibatidine.[12]

Step 1: Favorskii Rearrangement of Tropinone

-

A detailed procedure for the Favorskii rearrangement of tropinone to form the 7-azabicyclo[2.2.1]heptane ring system is required, as described in the original literature.[12] This key step involves the contraction of the tropinone skeleton.

Step 2: Introduction of the Chloropyridyl Moiety

-

The 2-chloro-5-pyridyl group is introduced onto the 7-azabicyclo[2.2.1]heptane skeleton. This is typically achieved through a coupling reaction, for which several methods have been reported.[13]

Step 3: Final Deprotection

-

If protecting groups are used on the nitrogen of the azabicycloheptane ring system during the synthesis, a final deprotection step is necessary to yield epibatidine.

Biological Assay Protocols

This protocol describes a general method for determining the binding affinity of a compound to a specific nAChR subtype using a radiolabeled ligand.[13]

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or insect head membranes).

-

Radioligand (e.g., [³H]imidacloprid for insect nAChRs, [³H]cytisine for α4β2 nAChRs).

-

Unlabeled competitor ligand (for determining non-specific binding, e.g., nicotine).

-

Test compounds (chlorinated nicotinic acid derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

Equipment:

-

96-well microplates.

-

Cell harvester with glass fiber filters.

-

Scintillation counter.

-

Centrifuge.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and wash several times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding: Membrane preparation + Radioligand + a high concentration of unlabeled competitor.

-

Competition Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

This protocol is a standard method for assessing the toxicity of insecticides to aphids.[8]

Materials:

-

Test insects (e.g., aphids of a uniform age).

-

Host plant leaves.

-

Test insecticide solutions at various concentrations.

-

Control solution (e.g., water with a surfactant).

-

Petri dishes with a layer of agar.

Equipment:

-

Forceps.

-

Fine paintbrush.

-

Ventilated containers for holding the treated leaves.

Procedure:

-

Prepare serial dilutions of the test insecticide.

-

Dip host plant leaves into the insecticide solutions for a set period (e.g., 5-10 seconds). Dip control leaves in the control solution.

-

Allow the leaves to air dry.

-

Place each treated leaf onto the agar in a Petri dish.

-

Transfer a known number of aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

-

Incubate the Petri dishes at a controlled temperature and light cycle.

-

Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours). Consider aphids that are unable to move when gently prodded as dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Signaling Pathways and Experimental Workflows

The biological effects of chlorinated nicotinic acid derivatives are mediated through their interaction with nAChRs, triggering a cascade of downstream signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the general workflow for the discovery and evaluation of these compounds.

Caption: nAChR signaling pathway activated by chlorinated nicotinic acid derivatives.

Caption: General experimental workflow for the development of novel chlorinated nicotinic acid derivatives.

Caption: Logical relationships in the structure-activity of chlorinated nicotinic acid derivatives.

Conclusion

The discovery and development of chlorinated nicotinic acid derivatives represent a significant chapter in the fields of medicinal chemistry and crop protection. The journey from the natural insecticide nicotine to the highly selective and potent synthetic neonicotinoids like imidacloprid has revolutionized pest management. Simultaneously, the discovery of the potent analgesic epibatidine has opened new frontiers in pain research, highlighting the diverse biological activities of this chemical class.

This technical guide has provided a comprehensive overview of the history, quantitative biological data, and key experimental protocols associated with these compounds. The provided signaling pathway and workflow diagrams offer a visual representation of the underlying biological mechanisms and the drug discovery process. For researchers, scientists, and drug development professionals, a thorough understanding of the structure-activity relationships and the historical context of these derivatives is crucial for the rational design of new, safer, and more effective molecules. The continued exploration of chlorinated nicotinic acid derivatives holds promise for addressing ongoing challenges in both agriculture and human health.

References

- 1. Synthesis [ch.ic.ac.uk]

- 2. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 3. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]

- 4. Novel bioassay to assess antibiotic effects of fungal endophytes on aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochemjournal.com [biochemjournal.com]

- 6. scispace.com [scispace.com]

- 7. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irac-online.org [irac-online.org]

- 9. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pacmossi.org [pacmossi.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of 2,4-Dichloro-6-methylnicotinic Acid Derivatives: A Technical Guide to Potential Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of 2,4-dichloro-6-methylnicotinic acid. While direct experimental data on this specific scaffold is emerging, this document extrapolates potential activities based on structure-activity relationships (SAR) of analogous substituted nicotinic acid and pyridine compounds. It covers prospective synthesis methodologies, potential therapeutic and agrochemical applications, and detailed experimental protocols for in vitro evaluation.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide spectrum of biological activities. The strategic substitution on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The this compound scaffold presents a unique combination of electronic and steric features: the electron-withdrawing chloro groups at positions 2 and 4 can enhance the electrophilicity of the carbonyl carbon and influence the pKa of the carboxylic acid, while the methyl group at position 6 introduces a lipophilic and sterically influential moiety. These substitutions are anticipated to confer potent and selective biological activities, including anticancer, antimicrobial, and herbicidal properties. This guide will explore these potential applications, drawing on the wealth of knowledge from structurally related compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives would likely commence with the preparation of the core scaffold, followed by derivatization of the carboxylic acid group.

Proposed Synthesis of this compound

A plausible synthetic route to the parent acid could start from a more readily available precursor, such as 4-hydroxy-6-methylnicotinic acid. Chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) could introduce the chloro groups.